molecular formula C20H23F3O6 B13976077 diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate

diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate

Cat. No.: B13976077
M. Wt: 416.4 g/mol
InChI Key: LVIHAUIAOVRUMC-UHFFFAOYSA-N
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Description

Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-2H-pyran ring and a malonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate typically involves a multi-step process. One common method includes the reaction of diethyl malonate with a suitable trifluoromethyl-substituted benzaldehyde under basic conditions to form the corresponding intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydro-2H-pyran ring. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted malonates, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carbonyl)malonate is unique due to the presence of both the trifluoromethyl group and the tetrahydro-2H-pyran ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H23F3O6

Molecular Weight

416.4 g/mol

IUPAC Name

diethyl 2-[4-[4-(trifluoromethyl)phenyl]oxane-4-carbonyl]propanedioate

InChI

InChI=1S/C20H23F3O6/c1-3-28-17(25)15(18(26)29-4-2)16(24)19(9-11-27-12-10-19)13-5-7-14(8-6-13)20(21,22)23/h5-8,15H,3-4,9-12H2,1-2H3

InChI Key

LVIHAUIAOVRUMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1(CCOCC1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC

Origin of Product

United States

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